Butanoyl Bromide

Description

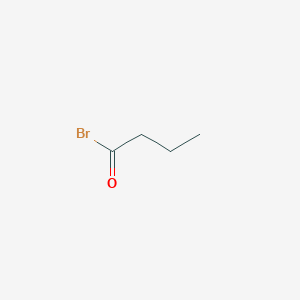

Structure

3D Structure

Properties

IUPAC Name |

butanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBXZYPFCFQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468738 | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-82-6 | |

| Record name | Butanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Butanoyl Bromide

Direct Bromination Pathways from Carboxylic Acids and Derivatives

The most conventional route to butanoyl bromide involves the direct conversion of butanoic acid's carboxylic acid functional group into an acyl bromide. This transformation is typically achieved using various brominating agents, each with distinct mechanistic features, yields, and operational requirements.

The reaction of butanoic acid with phosphorus tribromide (PBr₃) is a primary and widely adopted method for producing butanoyl bromide. byjus.com This method is valued for its relatively high yields and straightforward procedure.

Mechanism: The synthesis proceeds through the activation of the carboxylic acid's hydroxyl group. The electrophilic phosphorus atom of PBr₃ is attacked by the oxygen of the hydroxyl group. This is followed by the displacement of a bromide ion, which then acts as a nucleophile, attacking the carbonyl carbon. This sequence results in the formation of butanoyl bromide and phosphorous acid (H₃PO₃) as a by-product. byjus.com Maintaining anhydrous conditions is crucial to prevent the hydrolysis of both PBr₃ and the resulting butanoyl bromide.

Yield Optimization: To maximize the yield of butanoyl bromide, reaction parameters are carefully controlled. The process is typically conducted under reflux conditions. Optimization studies have shown that specific temperature ranges and reaction times are key to achieving high conversion rates while minimizing side reactions.

Table 1: Optimized Reaction Conditions for Butanoyl Bromide Synthesis using PBr₃

| Parameter | Optimized Condition | Rationale & Findings |

| Reagents | Butanoic Acid, Phosphorus Tribromide (PBr₃) | A standard and effective combination for acyl bromide formation. |

| Temperature | 60–80°C | Refluxing within this range ensures sufficient energy for the reaction to proceed efficiently. |

| Reaction Time | 2–4 hours | This duration is typically sufficient to drive the reaction to completion. |

| Conditions | Anhydrous | Prevents hydrolysis of the PBr₃ reagent and the butanoyl bromide product. |

| Typical Yield | 70–85% | Achievable after purification by distillation, making it a high-yield method. |

Thionyl bromide (SOBr₂) and oxalyl bromide ((COBr)₂) serve as effective alternatives to PBr₃ for the synthesis of butanoyl bromide from butanoic acid. acs.org The choice of reagent often depends on the desired purity of the product and the ease of by-product removal.

Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ converts butanoic acid to butanoyl bromide. It is noted to be significantly more reactive than its chloride counterpart, thionyl chloride. commonorganicchemistry.com The reaction produces gaseous by-products, sulfur dioxide (SO₂) and hydrogen bromide (HBr), which can simplify the purification process as they can be easily removed from the reaction mixture.

Oxalyl Bromide ((COBr)₂): This reagent is also used to produce acyl bromides. acs.org Like thionyl bromide, its reaction with carboxylic acids generates exclusively gaseous by-products (carbon dioxide, carbon monoxide, and hydrogen bromide), which facilitates straightforward product isolation.

Comparative Efficacy: While all three reagents (PBr₃, SOBr₂, and (COBr)₂) are effective, their efficacy is context-dependent. PBr₃ is a reliable, high-yield method but leaves a non-volatile phosphorous acid by-product. SOBr₂ and (COBr)₂ offer the advantage of gaseous by-products, simplifying workup, but they require careful handling due to their reactivity and the corrosive nature of the HBr gas produced. acs.orgcommonorganicchemistry.com

Table 2: Comparative Analysis of Brominating Agents for Butanoyl Bromide Synthesis

| Reagent | By-products | Advantages | Disadvantages |

| PBr₃ | Phosphorous Acid (H₃PO₃) (non-volatile) | High yield, straightforward, well-established method. | Requires careful removal of non-volatile by-products; corrosive. |

| SOBr₂ | SO₂, HBr (gaseous) | Gaseous by-products simplify purification. | Highly reactive; requires careful moisture control. commonorganicchemistry.com |

| (COBr)₂ | CO, CO₂, HBr (gaseous) | Gaseous by-products simplify purification. acs.org | Can be more expensive; requires careful handling. |

Innovations in the synthesis of butanoyl bromide include the development of catalytic methods designed to improve reaction conditions and selectivity. One notable approach involves the use of bromine in the presence of a catalyst or co-reagent, such as another acyl bromide. For instance, using acetyl bromide as a catalyst allows the bromination of butanoic acid derivatives to proceed under milder conditions, such as at lower temperatures. This catalytic approach can enhance selectivity and reduce the consumption of bromine, presenting a more efficient and controlled synthetic route compared to traditional stoichiometric methods.

Thionyl Bromide (SOBr₂) and Oxalyl Bromide ((COBr)₂) Syntheses: Comparative Efficacy and Selectivity

Halogen Exchange Methodologies for Butanoyl Bromide Production

An alternative strategy for producing butanoyl bromide is through halogen exchange, where a different acyl halide, most commonly butanoyl chloride, is converted into the target acyl bromide.

Butanoyl bromide can be synthesized from butanoyl chloride via a halogen exchange reaction, often referred to as a Finkelstein-type reaction for acyl halides. This process typically involves reacting butanoyl chloride with a source of bromide ions.

Table 3: Halogen Exchange from Butanoyl Chloride

| Reactants | Catalyst/Conditions | Key Challenges |

| Butanoyl Chloride, Hydrogen Bromide (HBr) | Lewis acids (e.g., ZnBr₂) | Formation of mixed halides, complicating purification. |

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). cambridge.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from one phase to the other, where the reaction occurs. cambridge.orggoogle.com

In the context of butanoyl bromide synthesis, PTC could theoretically be applied to the halogen exchange reaction. A phase-transfer catalyst could transport bromide anions from an aqueous or solid phase into an organic phase containing butanoyl chloride. While direct application for acyl bromide synthesis is not widely documented, the principle is well-established for preparing various organic and inorganic bromides. cambridge.org For example, PTC is effectively used in halide exchange reactions to prepare inorganic bromide salts, which demonstrates the feasibility of bromide ion transport. This methodology could indirectly support butanoyl bromide synthesis by providing an efficient means of generating a reactive bromide source in the organic phase, potentially overcoming the equilibrium limitations of halogen exchange from butanoyl chloride. researchgate.net

Conversion from Butanoyl Chloride and Related Acyl Halides

Green Chemistry Principles in Butanoyl Bromide Synthesis

The integration of green chemistry principles into the synthesis of butanoyl bromide is a important area of research, aiming to reduce the environmental impact of its production. mlsu.ac.in This approach focuses on developing methods that are safer, more efficient, and utilize sustainable resources. core.ac.uk The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are central to these new methodologies. mlsu.ac.incore.ac.uk

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. mdpi.com Research has increasingly explored solvent-free reaction conditions, which not only mitigate environmental concerns but can also simplify product purification and reduce costs. scispace.comgoogle.comsci-hub.se In the context of butanoyl bromide, this involves moving away from syntheses conducted in inert solvents. Astonishingly, for some reactions, the best results in terms of conversion and yield have been achieved under solvent-free conditions. acs.org

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. mlsu.ac.inprimescholars.com Traditional methods for synthesizing butanoyl bromide, such as the reaction of butanoic acid with phosphorus tribromide (PBr₃), often exhibit poor atom economy. sescollege.ac.in For instance, the bromination of butanol using sodium bromide and sulfuric acid has a calculated atom economy of only 50%, meaning half the mass of the reactants is converted into waste byproducts like sodium bisulfate and water. primescholars.comsescollege.ac.in

Efforts to improve atom economy focus on designing reactions where the majority of the atoms from the reactants are incorporated into the final product. primescholars.com Addition and rearrangement reactions are typically 100% atom-economical, whereas substitution and elimination reactions, common in acyl halide synthesis, tend to be less efficient. sescollege.ac.inscranton.edu Developing new synthetic routes that maximize atom economy is a key challenge and a significant area of research. primescholars.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Principle | Typical Atom Economy (%) | Relevance to Butanoyl Bromide Synthesis |

|---|---|---|---|

| Addition | All reactant atoms are incorporated into the product. | 100% sescollege.ac.in | Ideal, but not typical for converting a carboxylic acid/alcohol to an acyl bromide. |

| Substitution | An atom or group is replaced by another. | Often ≤ 50% sescollege.ac.in | The most common route (e.g., -OH replaced by -Br), inherently generating byproducts. primescholars.com |

| Elimination | Atoms are removed from a molecule to form a double bond or ring. | Generally poor scranton.edu | Not a primary route for this synthesis. |

| Rearrangement | Atoms within a molecule are rearranged. | 100% scranton.edu | Not applicable for the primary synthesis from standard precursors. |

The shift towards a bio-based economy has spurred research into using renewable feedstocks for chemical production. researchgate.net For butanoyl bromide, the primary precursor is typically butanoic acid or its derivative, 1-butanol. neliti.com Both of these can be produced from renewable biomass through fermentation processes. researchgate.netnih.gov

Potential renewable feedstocks include:

Lignocellulosic Biomass: Materials like corn stover, sugarcane bagasse, and switchgrass can be broken down to release sugars (e.g., glucose, xylose), which are then fermented to produce butanol. researchgate.netieabioenergy.com

Food Waste and Agricultural Residues: Sugary or starchy waste streams from food processing and agriculture are promising, inexpensive substrates for fermentation. researchgate.netnih.gov

Bio-naphtha/Biogas: These can be derived from organic waste or vegetable oils and used as starting materials in chemical production through a biomass balance approach. ieabioenergy.com

Beyond renewable starting materials, the choice of reagents is critical for sustainability. Traditional syntheses often rely on hazardous and corrosive reagents like phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). Green chemistry seeks to replace these with safer, more sustainable alternatives. rsc.org One approach is the use of hydrobromic acid (HBr), especially when generated in situ or used with an oxidizing agent like hydrogen peroxide (H₂O₂), which produces only water as a byproduct. innovareacademics.in Another sustainable option involves using abundant mineral salts like potassium bromide (KBr) in conjunction with a catalyst, reducing reliance on more hazardous bromine sources. neliti.cominnovareacademics.in

Table 2: Examples of Renewable Feedstocks for Butanol/Butanoic Acid Production

| Feedstock Category | Specific Examples | Conversion Process | Reference |

|---|---|---|---|

| Lignocellulosic Biomass | Corn Stover, Sugarcane Bagasse, Switchgrass | Pretreatment, Hydrolysis, Fermentation | researchgate.net |

| Food & Industrial Waste | Cheese-whey, Sugary Beverage Leftovers, Molasses | Fermentation | nih.gov |

| Dedicated Energy Crops | Sweet Sorghum, Miscanthus | Fermentation | researchgate.net |

| Algal Biomass | Microalgae | Hydrolysis, Fermentation | ieabioenergy.com |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby minimizing energy consumption and waste generation. mdpi.com In the synthesis of butanoyl bromide and related compounds, several catalytic strategies are being explored.

Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate reactions between reagents in different phases (e.g., a solid and a liquid), often allowing for milder conditions and avoiding the need for harsh solvents. core.ac.ukmdpi.com For instance, PTCs can be used in the synthesis of esters from carboxylic acids and alkyl halides, a reaction type analogous to some routes for bromide synthesis. core.ac.uk

The use of solid acid catalysts or Lewis acids can enhance the efficiency of bromination reactions. bridgew.edu For example, Lewis acids like zinc bromide (ZnBr₂) can catalyze the reaction between butyryl chloride and HBr. More advanced research points towards photocatalysis, where light energy is used to drive chemical reactions. A patented process for a related amine synthesis utilizes a modified titanium dioxide photocatalyst in a continuous microchannel reactor, showcasing a high-efficiency, green approach. google.com Furthermore, manganese-based complexes are being investigated as precatalysts for alcohol upgrading, which could be relevant for converting bio-butanol into other valuable chemicals. rsc.org These catalytic systems can reduce the activation energy of reactions, allowing them to occur at lower temperatures and with fewer byproducts. mdpi.com

Exploration of Renewable Feedstocks and Sustainable Reagents

Industrial Scalability and Process Intensification Research in Butanoyl Bromide Manufacturing

Translating laboratory-scale syntheses to industrial production requires a focus on scalability, safety, and efficiency. Process intensification (PI) is a key strategy that aims to develop dramatically smaller, safer, and more energy-efficient chemical processes. energy.gov This often involves redesigning equipment and combining multiple operations, such as reaction and separation, into a single unit. energy.govacs.org

A significant advancement in this area is the adoption of continuous flow reactors, particularly microreactors. These systems offer a very high surface-to-volume ratio, which allows for superior heat and mass transfer compared to traditional large-scale batch reactors. researchgate.netresearchgate.net This precise control over reaction parameters like temperature and residence time leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic reactions. researchgate.net The synthesis of butanoyl bromide, which often involves corrosive and moisture-sensitive materials, can greatly benefit from the enclosed and controlled environment of a continuous flow system.

Research into the synthesis of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), provides a strong parallel. Studies have demonstrated the successful continuous, solvent-free synthesis of [BMIM]Br in microreactors at elevated temperatures, achieving high yields and impressive space-time yields that are orders of magnitude greater than conventional batch processes. researchgate.netacs.org This research highlights the potential for applying similar process intensification strategies to the industrial manufacturing of butanoyl bromide, leading to more economical and environmentally sound production. energy.gov In addition to advanced reactors, industrial processes also incorporate sophisticated purification techniques like advanced distillation to effectively separate the final product from byproducts and unreacted materials.

Reactivity and Mechanistic Investigations of Butanoyl Bromide Transformations

Nucleophilic Acyl Substitution Pathways of Butanoyl Bromide

The reactions of butanoyl bromide are characteristic of acyl halides, which are among the most reactive derivatives of carboxylic acids. libretexts.org The general mechanism involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the bromide leaving group, regenerating the carbonyl double bond. This pathway allows for the conversion of butanoyl bromide into a wide array of functional groups. libretexts.org

Butanoyl bromide readily reacts with alcohols to form esters through a nucleophilic acyl substitution mechanism. libretexts.orgpressbooks.pub This process is typically rapid and highly exothermic.

Kinetic Analysis: The kinetics of esterification are influenced by several factors, including temperature, reactant concentrations, and the steric hindrance of the alcohol. While specific kinetic data for butanoyl bromide is not extensively detailed in the provided results, the general principles of esterification kinetics can be applied. For analogous systems, such as the esterification of carboxylic acids with alcohols, the reaction rate is sensitive to temperature; an increase in temperature generally leads to a higher reaction rate and conversion. ijert.orgump.edu.my The reaction is often conducted at the boiling point of the mixture to maximize the rate. ijert.org

Thermodynamic Analysis: Esterification reactions are reversible and governed by thermodynamic equilibrium. researchgate.net To drive the reaction toward the product side, an excess of one reactant, typically the alcohol, is often used. pressbooks.pubresearchgate.net The thermodynamic properties, such as enthalpy (ΔH°) and entropy (ΔS°), determine the position of the equilibrium. For the related esterification of levulinic acid with 1-butene, the enthalpy change was found to be exothermic at -32.9 ± 1.6 kJ/mol, with an entropy change of -70 ± 4 J/(mol·K) at 298.15 K. These values indicate a thermodynamically favorable process, a characteristic shared by the highly reactive butanoyl bromide esterification.

The reaction of butanoyl bromide with primary or secondary amines yields N-substituted butanamides. pressbooks.pub This reaction is a vigorous, often irreversible, nucleophilic acyl substitution.

Stereochemical Considerations: If a chiral amine is used as the nucleophile, the stereochemistry of the amine is typically retained in the final amide product, as the reaction occurs at the achiral carbonyl center of the butanoyl bromide and does not involve the chiral center of the amine. Stereochemistry is a critical aspect of organic chemistry that deals with the spatial arrangement of atoms in molecules. mpbou.edu.in

Regioselective Considerations: Regioselectivity describes the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.comlibretexts.org In the context of amidation, if an amine possesses multiple nucleophilic sites, the reaction with butanoyl bromide will preferentially occur at the most nucleophilic nitrogen atom. For instance, in molecules with both an amine and a less reactive functional group (like an alcohol), the amine will selectively acylate. The development of reactions with high regioselectivity is a significant goal in organic synthesis. acs.org

Butanoyl bromide can react with a carboxylic acid or, more commonly, its corresponding carboxylate salt to produce a butanoic anhydride (B1165640) or a mixed anhydride. libretexts.orgegyankosh.ac.in This nucleophilic acyl substitution reaction is a standard method for anhydride synthesis. libretexts.orgpressbooks.pub The reaction involves the carboxylate anion acting as the nucleophile, attacking the electrophilic carbonyl carbon of butanoyl bromide. libretexts.org This can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.org

| Reactant 1 | Reactant 2 | Product | Anhydride Type |

| Butanoyl Bromide | Sodium Butanoate | Butanoic Anhydride | Symmetrical |

| Butanoyl Bromide | Sodium Acetate | Acetic Butanoic Anhydride | Mixed |

| Butanoyl Bromide | Sodium Benzoate | Benzoic Butanoic Anhydride | Mixed |

The reaction of butanoyl bromide with organometallic reagents is a powerful tool for carbon-carbon bond formation. However, the product outcome is highly dependent on the type of reagent used.

Ketone Synthesis: To synthesize ketones, less reactive organometallic reagents are required. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective. organicchemistrytutor.com They react with acyl halides like butanoyl bromide in a selective manner to yield a ketone, stopping at that stage without further addition. organicchemistrytutor.com This selectivity is a key advantage over more reactive organometallic compounds. organicchemistrytutor.com

Reaction with Grignard Reagents: More reactive organometallic compounds, such as Grignard reagents (RMgX), typically react with acyl halides twice. libretexts.orgmmcmodinagar.ac.in The initial reaction produces a ketone. However, this ketone is also reactive toward the Grignard reagent, leading to a second nucleophilic addition that, after an acidic workup, results in a tertiary alcohol where two identical alkyl groups from the Grignard reagent have been added. libretexts.orglibretexts.org While useful for synthesizing tertiary alcohols, this lack of selectivity makes Grignard reagents generally unsuitable for preparing ketones from acyl halides under standard conditions. nii.ac.jpresearchgate.net

Aldehyde Synthesis: The synthesis of aldehydes from butanoyl bromide requires reduction. This is typically achieved using a sterically hindered reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). The bulkiness of this reagent prevents the over-reduction of the initially formed aldehyde to a primary alcohol.

| Reagent | Reagent Type | Initial Product | Final Product (after workup) |

| Propylmagnesium Bromide | Grignard Reagent | 4-Heptanone | 4-Propyl-4-heptanol |

| Lithium Dipropylcuprate | Gilman Reagent | 4-Heptanone | 4-Heptanone |

| LiAlH(O-t-Bu)₃ | Hydride Reagent | Butanal | Butanal |

Anhydride Formation with Carboxylic Acids or Carboxylates

Electrophilic Aromatic Acylation (Friedel-Crafts Acylation)

Butanoyl bromide can be used as an acylating agent in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring to form an aryl ketone. perlego.comwikipedia.org This reaction was developed by Charles Friedel and James Crafts in 1877. wikipedia.orgsigmaaldrich.com

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated when the butanoyl bromide interacts with a Lewis acid catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring. A key feature of Friedel-Crafts acylation is that the product ketone forms a stable complex with the Lewis acid, meaning that a stoichiometric amount of the catalyst is typically required. wikipedia.org

Lewis Acid Catalysis: The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. masterorganicchemistry.comnumberanalytics.com Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com The Lewis acid coordinates to the bromine atom of butanoyl bromide, weakening the C-Br bond and facilitating the formation of the resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com

Reaction Scope: The scope of the Friedel-Crafts acylation has some limitations. The reaction is most effective on aromatic rings that are electron-rich or unsubstituted. numberanalytics.com Aromatic compounds that are highly deactivated by electron-withdrawing groups may fail to react. sigmaaldrich.com Furthermore, functional groups that are sensitive to strong Lewis acids, such as amines and alcohols, are generally incompatible with the reaction conditions. sigmaaldrich.com Despite these limitations, the reaction remains a fundamental method for the synthesis of aromatic ketones. numberanalytics.com

| Lewis Acid Catalyst | Strength | Selectivity | Common Use Cases |

| Aluminum Chloride (AlCl₃) | Strong | Low | General-purpose acylation, especially with electron-rich aromatics. numberanalytics.com |

| Ferric Chloride (FeCl₃) | Moderate | Moderate | Used for milder reaction conditions or with less reactive substrates. numberanalytics.com |

| Boron Trifluoride (BF₃) | Moderate to Weak | High | Preferred for reactions involving sensitive functional groups. numberanalytics.com |

Regioselectivity and Mechanistic Elucidation in Aromatic Systems

The Friedel-Crafts acylation of aromatic compounds with butanoyl bromide is a classic example of electrophilic aromatic substitution, a reaction that introduces an acyl group onto an aromatic ring. byjus.comchemguide.co.uk The regioselectivity of this reaction—that is, the position on the aromatic ring where the butanoyl group attaches—is governed by the nature of any pre-existing substituents on the aromatic ring. saskoer.cayoutube.com

Activating Groups and Ortho, Para-Directing Effects : Substituents that donate electron density to the aromatic ring, such as alkyl or methoxy (B1213986) groups, are known as activating groups. They increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. saskoer.calibretexts.org These groups direct the incoming butanoyl group primarily to the ortho and para positions. saskoer.cayoutube.com This is because the carbocation intermediate, known as the arenium ion or sigma complex, is most stabilized by resonance when the attack occurs at these positions. youtube.comlibretexts.org

Deactivating Groups and Meta-Directing Effects : Conversely, electron-withdrawing substituents, such as nitro or carbonyl groups, are deactivating groups. libretexts.org They decrease the ring's reactivity and direct the incoming butanoyl group to the meta position. libretexts.org Halogens are an exception; they are deactivating yet ortho, para-directing. saskoer.ca

The mechanism of the Friedel-Crafts acylation with butanoyl bromide involves the formation of a highly electrophilic acylium ion. byjus.commasterorganicchemistry.com This is achieved through the reaction of butanoyl bromide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of the sigma complex. Aromaticity is subsequently restored by the loss of a proton from the site of substitution. byjus.commasterorganicchemistry.com Unlike Friedel-Crafts alkylations, rearrangements of the acylium ion are not observed. masterorganicchemistry.com

A study involving the Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) with butanoyl chloride (a related acyl halide) in the presence of aluminum chloride demonstrated selective acylation at the meta position relative to the hydroxyl group, following a selective cleavage of one of the methoxy groups at elevated temperatures. nih.gov

Table 1: Regioselectivity in Friedel-Crafts Acylation

| Substituent on Aromatic Ring | Activating/Deactivating | Directing Effect | Major Product(s) |

| -CH₃ (Alkyl) | Activating | ortho, para | ortho- and para-Butanoyl Toluene |

| -OCH₃ (Alkoxy) | Activating | ortho, para | ortho- and para-Butanoyl Anisole |

| -NO₂ (Nitro) | Deactivating | meta | meta-Butanoyl Nitrobenzene |

| -Br (Halogen) | Deactivating | ortho, para | ortho- and para-Butanoyl Bromobenzene |

Advanced Mechanistic Studies on Leaving Group Abilities in Acyl Bromides

In the context of nucleophilic acyl substitution, the reactivity of acyl halides follows the order: acyl iodide > acyl bromide > acyl chloride > acyl fluoride (B91410). masterorganicchemistry.comreddit.com This trend is primarily attributed to the leaving group ability of the halide ion. reddit.comquora.com A good leaving group is a weak base, and the basicity of the halide ions decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. masterorganicchemistry.comlibretexts.org Therefore, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) and fluoride (F⁻). quora.comquora.com

The strength of the carbon-halogen bond also plays a role. The C-Br bond (approximately 285 kJ/mol) is weaker than the C-Cl bond (approximately 327 kJ/mol), making it easier to break during the reaction. quora.com

Table 2: Comparison of Halogen Properties in Acyl Halides

| Halogen (X) | Bond Strength (C-X) | Leaving Group Ability | Reactivity of RCOX |

| F | Strongest | Poorest | Lowest |

| Cl | Intermediate | Intermediate | Intermediate |

| Br | Weaker | Good | High |

| I | Weakest | Best | Highest |

It's important to note that this reactivity order is the opposite of what is often observed in nucleophilic aromatic substitution (SNAAr) reactions, where the "element effect" shows a leaving group order of F > Cl ≈ Br > I. nih.gov This difference highlights the distinct mechanisms at play.

The reaction of butanoyl bromide with nucleophiles is generally understood to proceed through a nucleophilic addition-elimination mechanism. rsc.orgchemguide.co.uk This two-step process involves:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. chemguide.co.ukedscl.in

Elimination: The carbonyl group reforms by expelling the bromide ion as the leaving group. chemguide.co.ukedscl.in

This mechanism is distinct from the concerted Sₙ2 mechanism, which is a one-step process typically seen in nucleophilic substitution at a saturated carbon atom. mugberiagangadharmahavidyalaya.ac.in In an Sₙ2 reaction, the nucleophile attacks as the leaving group departs, passing through a single transition state with no intermediate. mugberiagangadharmahavidyalaya.ac.in

For acyl halides, the tetrahedral intermediate in the addition-elimination pathway is generally considered a true intermediate, corresponding to a minimum on the reaction energy profile. rsc.org However, some studies suggest a "mixed" addition-elimination Sₙ2 mechanism where there is some degree of carbonyl-halogen bond rupture in the transition states leading to and from the tetrahedral intermediate. rsc.org It is proposed that for alkanoyl halides like butanoyl bromide, there is more carbonyl-halogen bond breaking in the transition state compared to benzoyl halides. rsc.org

Comparative Analysis of Halogen Mobility (Br vs. Cl vs. F) in Acyl Halides

Butanoyl Bromide in Radical and Photochemical Reaction Systems

While butanoyl bromide is primarily known for its role in ionic reactions, acyl halides can participate in radical processes. Mechanistic studies have shown that acyl radicals can be generated from aldehydes via hydrogen atom abstraction by a bromine radical. rsc.org This suggests the potential for butanoyl bromide to be involved in radical pathways, for instance, through processes that can generate a bromine radical.

Photochemical reactions, often involving UV radiation, can induce the homolytic cleavage of bonds to form radicals. libretexts.org For example, molecular bromine can undergo homolytic cleavage when exposed to light or heat. libretexts.org While specific studies on the direct photolysis of butanoyl bromide are not prevalent in the provided search results, the photochemistry of related bromine-containing compounds is an active area of research. rsc.orgacs.orgnih.gov For instance, the photolysis of aqueous bromide solutions can generate bromine radicals. nih.gov Such radicals are highly reactive species that can engage in various reactions, including addition to double bonds and hydrogen abstraction. libretexts.orgnih.govacs.org

Chemo-, Regio-, and Stereoselective Aspects of Butanoyl Bromide Reactions

The concepts of chemoselectivity, regioselectivity, and stereoselectivity are crucial for understanding the outcomes of reactions involving butanoyl bromide.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. reddit.compurechemistry.org For example, in a molecule with both an alcohol and an amine, butanoyl bromide would likely react preferentially with the more nucleophilic amine group.

Regioselectivity , as discussed in the context of Friedel-Crafts acylation (Section 3.2.2), is the preference for reaction at one position over another. reddit.compurechemistry.orgucalgary.ca Another example is the radical bromination of n-butane, which preferentially yields 2-bromobutane (B33332) because it proceeds through a more stable secondary free radical intermediate. doubtnut.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. reddit.comucalgary.ca In reactions involving butanoyl bromide, if a new chiral center is formed, the reaction may favor one enantiomer or diastereomer. For instance, the addition of reagents to alkenes can occur in a syn (same face) or anti (opposite faces) manner, leading to different stereochemical outcomes. ucalgary.ca Hydroboration is an example of a stereospecific syn-addition. imperial.ac.uk

A study on the Friedel-Crafts acylation of 2,6-dimethoxyphenol with butanoyl chloride demonstrated both regioselectivity (acylation at the meta-position to the hydroxyl) and chemoselectivity (cleavage of a methoxy group followed by acylation). nih.gov

Applications of Butanoyl Bromide in Advanced Organic Synthesis

Strategic Building Block in Complex Molecular Architectures

The defined four-carbon chain and reactive acyl bromide functionality of butanoyl bromide make it a valuable building block in synthetic organic chemistry. cymitquimica.com Chemists utilize it to construct elaborate molecular structures by forming new carbon-carbon or carbon-heteroatom bonds, essential for creating pharmaceuticals, agrochemicals, and advanced materials. lookchem.comcymitquimica.com

Butanoyl bromide is instrumental in the synthesis of key intermediates for a wide range of bioactive molecules and natural products. beilstein-journals.orgnih.govkit.edu The primary methodology involves nucleophilic acyl substitution, where the butanoyl group is transferred to a nucleophile, such as an alcohol or an amine, to form esters and amides, respectively. These reactions are often foundational steps in the total synthesis of complex targets. nih.govsci-hub.seaccessscience.com

For example, in the synthesis of certain macrolide antibiotics, the introduction of short alkyl chains is a critical step. nih.gov Butanoylation can be used to modify hydroxyl or amino groups on a carbohydrate or polyketide backbone, altering the molecule's biological activity or preparing it for subsequent cyclization or coupling reactions. The synthesis of N-butyl-β-homonojirimycin, for instance, was achieved through the N-butanoylation of a key intermediate, followed by the reduction of the resulting amide. acs.org

The general methodology for these syntheses focuses on creating specific amide or ester linkages that are integral to the final bioactive molecule's structure. The choice of butanoyl bromide over other acylating agents is often dictated by the desired lipophilicity and steric profile of the target intermediate.

Table 1: Methodologies Involving Butanoyl Group Introduction in Bioactive Synthesis

| Reaction Type | Nucleophile | Product | Significance in Synthesis |

| Esterification | Alcohol (-OH) | Butanoyl Ester | Precursor for fragrances, flavorings, and modification of polyketide natural products. |

| Amidation | Amine (-NH₂) | Butanoyl Amide | Key intermediates in pharmaceuticals; modification of peptides and alkaloids. acs.org |

| Friedel-Crafts Acylation | Aromatic Ring | Aryl Butyl Ketone | Creation of a carbon-carbon bond, building block for various drug scaffolds. |

In the agrochemical sector, butanoyl bromide is a reagent used in the production of herbicides, insecticides, and fungicides. lookchem.comalfa-chemical.comtethyschemical.comchemneo.com The introduction of the butanoyl moiety can be a key step in building the active ingredients that protect crops and enhance agricultural productivity. lookchem.comchemneo.com Similarly, in the realm of specialty chemicals, butanoyl bromide is used as a versatile building block to create compounds with specific, high-value properties for various industrial applications. tethyschemical.comontosight.ai The synthesis of these compounds often relies on the same fundamental reactions of esterification and amidation to build the desired molecular framework. alfa-chemical.com

The application of butanoyl bromide extends into materials science, where it is used to modify existing polymers or to synthesize new monomers for advanced materials. By reacting butanoyl bromide with polymers containing nucleophilic functional groups (like hydroxyl or amine groups), the polymer chains can be functionalized with butanoyl groups. This modification can alter the material's properties, such as its thermal stability, mechanical strength, or solubility.

For instance, butanoyl bromide can be used to create block copolymers or to modify polymer surfaces for specific applications like coatings and adhesives. In the context of supramolecular chemistry, the butanoyl group can be introduced into a molecule to influence its self-assembly properties through van der Waals interactions, contributing to the formation of complex, non-covalently bonded architectures. acs.org

Role in Agrochemical and Specialty Chemical Synthesis

Butanoylation Strategies in Derivatization and Functionalization

Derivatization is a technique used to modify a chemical compound to make it more suitable for a specific analytical method, such as gas chromatography (GC), or to enhance its biological activity. gcms.czslideshare.net Butanoylation, the process of adding a butanoyl group, is a common derivatization strategy.

Using butanoyl bromide, functional groups like hydroxyls (-OH), amines (-NH₂), and thiols (-SH) in a molecule can be converted into their corresponding butanoyl esters, amides, and thioesters. slideshare.net This transformation is often employed to:

Increase Volatility: For GC analysis, converting non-volatile compounds into more volatile derivatives is essential. gcms.cz

Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC injectors and columns. slideshare.net

Enhance Detector Response: The introduction of the butanoyl group can improve the detectability of the analyte. gcms.cz

Acylation, including butanoylation, reduces the polarity of compounds, which is particularly useful for analyzing highly polar, multifunctional molecules like carbohydrates and amino acids. slideshare.net Reagents like boron trifluoride in butanol are also used for esterification to prepare samples for GC analysis. gcms.czgreyhoundchrom.com

Table 2: Comparison of Derivatization Reagent Types

| Reagent Type | Target Functional Groups | Purpose | Example Reagents |

| Alkylation | Carboxylic acids, phenols, amines, thiols | Forms esters, ethers, amides. researchgate.net | Pentafluorobenzyl bromide (PFBBr), Boron trifluoride in butanol. slideshare.netresearchgate.net |

| Acylation | Alcohols, amines, thiols | Forms esters, amides, thioesters. Reduces polarity. slideshare.net | Butanoyl Bromide , Acyl anhydrides, Acyl halides. slideshare.net |

| Silylation | Alcohols, carboxylic acids, amines | Forms silyl (B83357) ethers/esters. Increases volatility. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net |

Utilization in Protecting Group Chemistry and Deprotection Strategies

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. libretexts.orgwikipedia.orgorganic-chemistry.org This temporary mask is called a protecting group. organic-chemistry.org The butanoyl group, introduced via butanoyl bromide, can serve as a protecting group, particularly for alcohols and amines, by converting them into esters and amides, respectively. wikipedia.orgchemistrytalk.org

The butanoyl (or more generally, acyl) group is considered a robust protecting group. libretexts.org Its stability and the conditions required for its removal (deprotection) are key considerations in a synthetic strategy. chemistry.coachwiley.com

Protection: An alcohol or amine is reacted with butanoyl bromide, typically in the presence of a non-nucleophilic base, to form the butanoyl ester or amide. youtube.com

Stability: Butanoyl esters are generally stable under acidic and hydrogenolysis conditions but are sensitive to basic conditions. libretexts.org This allows for selective reactions to be performed on other parts of the molecule.

Deprotection: The butanoyl group is typically removed by base-catalyzed hydrolysis (e.g., using sodium hydroxide (B78521) or potassium carbonate in a water/alcohol mixture) to regenerate the original alcohol or amine. libretexts.org The relative stability of different acyl groups allows for "orthogonal protection," where one group can be removed without affecting another. wikipedia.org For example, the benzoyl (Bz) group is generally more stable to basic hydrolysis than the acetyl (Ac) group. libretexts.org

Recent research has focused on developing milder deprotection methods. chemistryviews.org For instance, specific enzymatic or finely tuned chemical conditions can allow for the selective cleavage of one protecting group while others remain intact. nih.govresearchgate.net

Butanoyl Bromide in Tandem and Multicomponent Reactions for Scaffold Construction

Tandem (or cascade) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. Acid halides, like butanoyl bromide, are valuable reagents in these processes for building complex molecular scaffolds. scbt.com

While specific examples detailing butanoyl bromide in complex tandem reactions are specialized, its role can be inferred from the general reactivity of acyl halides. scbt.com In a hypothetical MCR, butanoyl bromide could act as an electrophilic trigger. For instance, it could acylate an amine, with the resulting amide intermediate then participating in an intramolecular cyclization or another intermolecular reaction with a third component present in the reaction mixture. This approach allows for the rapid construction of heterocyclic or other complex ring systems from simple, readily available starting materials. The high reactivity of butanoyl bromide ensures that the initial acylation step proceeds quickly, initiating the cascade sequence. scbt.com

Advanced Analytical and Spectroscopic Methodologies in Butanoyl Bromide Research

The characterization of Butanoyl Bromide and the monitoring of its reactions rely on a suite of advanced analytical and spectroscopic techniques. These methods are crucial for confirming product identity, assessing purity, and identifying transient intermediates or byproducts.

Theoretical and Computational Studies on Butanoyl Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity.benchchem.comrsdjournal.org

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butanoyl bromide. rsdjournal.org These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure, which in turn dictates its reactivity. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and vibrational frequencies of molecules. nepjol.info DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the geometry of butanoyl bromide, determining bond lengths, bond angles, and dihedral angles.

Computational modeling with DFT can also predict the vibrational frequencies of butanoyl bromide. These theoretical frequencies can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. For example, the characteristic stretching vibration of the C=O bond in acyl bromides is typically observed around 1800 cm⁻¹. DFT calculations can reproduce this and other vibrational modes, although calculated frequencies are often scaled to better match experimental values. tandfonline.comresearchgate.net

Table 1: Predicted Vibrational Frequencies for Butanoyl Bromide Analogs using DFT

| Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1723-1735 | ~1800 |

| C-N Stretch | 1381-1386 | - |

| N-H Stretch | 3076-3093 | - |

This table presents data for analogous compounds containing similar functional groups, as direct computational data for butanoyl bromide was not available in the search results. The data is derived from studies on related molecules. tandfonline.com

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. aip.org These methods are particularly useful for studying chemical reactions, including the characterization of transition states and the determination of reaction barriers. aip.orgresearchgate.net

For a reaction involving butanoyl bromide, such as its reaction with a nucleophile, ab initio calculations can map out the potential energy surface of the reaction. This allows for the identification of the transition state, which is the highest energy point along the reaction pathway. jkoettgen.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a crucial parameter for understanding the kinetics of the reaction. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) can provide detailed information on the potential energy surfaces for reactions involving similar brominated compounds. aip.org Semiclassical transition state theory can further refine these calculations to include quantum effects like tunneling. wikipedia.org

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Molecular Dynamics (MD) Simulations of Butanoyl Bromide in Solvation Environments.acs.orgresearchgate.net

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with solvent molecules. acs.orgresearchgate.net For butanoyl bromide, MD simulations can provide insights into how the solvent influences its conformation and reactivity. sci-hub.se

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. acs.org This allows for the study of dynamic processes such as solvation. For instance, MD simulations can reveal the structure of the solvation shell around butanoyl bromide in different solvents, such as water or organic solvents. researchgate.netmdpi.com The arrangement of solvent molecules can affect the accessibility of the electrophilic carbonyl carbon to nucleophiles, thereby influencing the reaction rate. rsc.org

Computational Prediction of Spectroscopic Properties and Experimental Validation.northwestern.edusci-hub.se

Computational methods are not only used to predict reactivity but also to predict spectroscopic properties, which can then be validated by experimental data. northwestern.edu As mentioned earlier, DFT can be used to calculate vibrational frequencies, which correspond to peaks in an IR spectrum.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculated chemical shifts can be compared to experimental ¹H and ¹³C NMR spectra to confirm the structure of butanoyl bromide and its reaction products. tandfonline.com The agreement between computed and experimental spectra provides confidence in the accuracy of the computational models.

Table 2: Comparison of Experimental and Computational Spectroscopic Data for Related Compounds

| Spectroscopic Data | Experimental Value | Computational Prediction |

| ¹H NMR Chemical Shift (NH) | 11.09 - 11.23 ppm | - |

| ¹³C NMR Chemical Shift (C=O) | 170.0 - 173.0 ppm | - |

| IR Frequency (C=O stretch) | 1723 - 1735 cm⁻¹ | - |

This table presents experimental spectroscopic data for compounds structurally related to butanoyl bromide. tandfonline.com While direct computational predictions for butanoyl bromide were not found, these values serve as a benchmark for what could be expected from such calculations.

Development of Computational Models for Predicting Butanoyl Bromide Reactivity and Selectivity.northwestern.edudergipark.org.tr

By combining quantum chemical calculations and molecular dynamics simulations, it is possible to develop computational models that can predict the reactivity and selectivity of butanoyl bromide in various reactions. northwestern.edudergipark.org.tr For example, DFT calculations can be used to determine the activation energies for the reaction of butanoyl bromide with different nucleophiles, allowing for the prediction of which reaction will be faster.

These models can also be used to understand the factors that control selectivity in reactions where butanoyl bromide can react at multiple sites or with different stereochemical outcomes. By analyzing the transition state structures and energies, it is possible to predict which product is likely to be favored. researchgate.net

Theoretical Insights into Catalytic Activation of Butanoyl Bromide.dergipark.org.tr

Computational methods can also provide valuable insights into how catalysts can be used to activate butanoyl bromide and enhance its reactivity. dergipark.org.tr For example, theoretical studies can be used to investigate the mechanism of a catalyzed reaction, identifying the key intermediates and transition states involved in the catalytic cycle. nih.gov

DFT calculations can be used to model the interaction of butanoyl bromide with a catalyst, such as a Lewis acid or a transition metal complex. researchgate.net These calculations can reveal how the catalyst alters the electronic structure of butanoyl bromide, making it more susceptible to nucleophilic attack. cardiff.ac.uk This understanding can guide the design of new and more efficient catalysts for reactions involving butanoyl bromide. acs.org

Emerging Research Directions and Future Perspectives in Butanoyl Bromide Chemistry

Development of Novel Catalytic Systems for Butanoyl Bromide Transformations

The transformation of butanoyl bromide into valuable chemical entities is largely dependent on the catalytic systems employed. While traditional methods like Friedel-Crafts acylation have been staples, contemporary research is geared towards catalysts that offer higher selectivity, operate under milder conditions, and are more environmentally benign.

Recent advancements have seen the exploration of innovative catalysts for acylation reactions, which are directly applicable to butanoyl bromide. For instance, metal triflates have emerged as effective Lewis acid catalysts for acylation, offering an alternative to traditional catalysts that often generate significant waste. researchgate.net The development of heterogeneous catalysts, such as metal-promoted zeolites, clays, and sulfated zirconia, represents a significant step towards greener chemical processes. researchgate.net These solid acid catalysts can facilitate Friedel-Crafts type reactions, are easily separable from the reaction mixture, and can often be regenerated and reused, addressing key principles of green chemistry. researchgate.net

Furthermore, the field of photoredox catalysis is opening new avenues for activating organic molecules. acs.org Dual nickel-photoredox systems, for example, have shown potential in coupling reactions involving aryl bromides. tdx.cat The application of such systems to the reactions of butanoyl bromide could enable novel transformations that are not accessible through traditional thermal methods. The synergy between a photoexcited catalyst and a transition metal can lead to unique reactivity and selectivity profiles. tdx.cat

The table below summarizes some novel catalytic approaches and their potential applicability to butanoyl bromide reactions.

| Catalytic System | Type | Potential Application for Butanoyl Bromide | Advantages |

| Metal Triflates | Homogeneous Lewis Acid | Friedel-Crafts acylation of aromatic and heteroaromatic compounds. | High catalytic activity, often used in smaller quantities than traditional Lewis acids. researchgate.net |

| Zeolites and Clays | Heterogeneous Solid Acid | Acylation of sensitive substrates under milder conditions. | Reusability, reduced waste, and simplified product purification. researchgate.net |

| Photoredox Catalysts | Homogeneous/Heterogeneous | Novel coupling and functionalization reactions. | Access to unique reaction pathways via radical intermediates, reactions under mild conditions. acs.org |

| Dual Nickel-Photoredox | Homogeneous | Cross-coupling reactions to form complex ketones. | Enables challenging coupling reactions that are difficult with single catalytic systems. tdx.cat |

Integration of Butanoyl Bromide Chemistry with Flow Synthesis and Continuous Processing

Flow chemistry, or continuous processing, is rapidly gaining traction as a superior alternative to traditional batch processing for the synthesis of chemicals, particularly in the pharmaceutical industry. researchgate.net The technology offers significant advantages in terms of safety, efficiency, scalability, and product consistency. vapourtec.com The inherent reactivity and potential hazards associated with butanoyl bromide make its integration into flow systems a particularly attractive prospect.

Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction conditions. vapourtec.com This is especially crucial for highly exothermic reactions involving reactive reagents like butanoyl bromide. The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly enhancing process safety. nih.gov Furthermore, flow chemistry allows for the seamless integration of reaction, separation, and purification steps, leading to more streamlined and automated synthetic processes. acs.org

The application of flow chemistry has been successfully demonstrated for a variety of chemical transformations, including those involving organometallic reagents and reactive intermediates, which are often challenging to handle in batch. rsc.orgacs.org For instance, multi-step syntheses of active pharmaceutical ingredients (APIs) have been achieved in continuous flow systems with high efficiency. rsc.org These principles can be directly applied to reactions involving butanoyl bromide, such as in the synthesis of pharmaceutical intermediates or fine chemicals. The precise control over residence time and temperature in a flow reactor can lead to improved yields and selectivities, minimizing the formation of byproducts. researchgate.net

Exploration of Bio-Catalytic and Enzyme-Mediated Reactions involving Butanoyl Bromide

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to conventional chemical catalysis. polimi.it Enzymes operate under mild conditions of temperature and pH, and their inherent chirality makes them ideal for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Lipases are a class of enzymes that have shown great promise in catalyzing acylation reactions. mdpi.com While many studies have focused on the use of less reactive acyl donors like esters, the high reactivity of butanoyl bromide could potentially be harnessed in enzyme-catalyzed reactions under carefully controlled conditions. The regioselectivity and stereoselectivity of enzymes could be exploited to achieve transformations with butanoyl bromide that are difficult to accomplish with traditional chemical methods. mdpi.com For example, the enzymatic acylation of complex molecules like anthocyanins has been demonstrated, suggesting the potential for similar reactions with other classes of natural products and bioactive molecules using butanoyl bromide as the acyl donor. mdpi.comnih.gov

Research in this area is focused on enzyme immobilization techniques, which enhance the stability and reusability of the biocatalyst, making the process more economically viable. nih.gov The use of enzymes in non-aqueous media, including organic solvents, is also a key area of investigation to facilitate the solubility of non-polar substrates and acyl donors like butanoyl bromide. nih.gov

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization for Butanoyl Bromide

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. ijsea.com These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. asiaresearchnews.combeilstein-journals.org

For reactions involving butanoyl bromide, AI and ML algorithms can be trained on existing reaction data to predict the success of a potential transformation. mdpi.com This can significantly reduce the number of experiments required, saving time and resources. For example, machine learning models can predict reaction yields, identify potential side products, and recommend the best catalyst, solvent, and temperature for a specific butanoyl bromide reaction. beilstein-journals.org

Investigation of Butanoyl Bromide in Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of solvent can have a profound impact on the outcome of a chemical reaction. Unconventional reaction media, such as ionic liquids and supercritical fluids, offer unique properties that can be exploited to enhance the efficiency and sustainability of chemical processes.

Ionic liquids (ILs) are salts with low melting points that are non-volatile and have high thermal stability. libretexts.org They can act as both solvents and catalysts in chemical reactions. tcichemicals.com For reactions involving butanoyl bromide, the use of an ionic liquid could lead to enhanced reaction rates and selectivities. messiah.edu The ability to tune the properties of ionic liquids by changing the cation and anion allows for the design of a reaction medium tailored to a specific transformation. libretexts.org Furthermore, the non-volatile nature of ionic liquids simplifies product separation and allows for the recycling of the reaction medium. tcichemicals.com

Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), are substances above their critical temperature and pressure, exhibiting properties intermediate between those of a liquid and a gas. umich.edu They have low viscosity, high diffusivity, and tunable solvent power, making them attractive media for chemical reactions. acs.orgresearchgate.net Conducting butanoyl bromide reactions in a supercritical fluid could lead to enhanced mass transfer, potentially increasing reaction rates. umich.edu Moreover, scCO₂ is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally friendly alternative to traditional organic solvents. sphinxsai.com At the end of the reaction, the CO₂ can be easily removed by depressurization, simplifying product isolation.

Advanced Functionalization Strategies Utilizing Butanoyl Bromide for Material Science Innovation

Butanoyl bromide's ability to introduce butanoyl groups makes it a valuable reagent for the functionalization of materials, leading to innovations in material science. The modification of polymer chains and the surface of nanoparticles with butanoyl groups can impart new or enhanced properties, such as improved thermal stability, altered solubility, or specific binding capabilities. mdpi.com

In polymer chemistry, butanoyl bromide can be used to synthesize block copolymers or to modify existing polymers. For instance, it can be used as an initiator or a terminating agent in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the creation of well-defined polymer architectures. acs.org The incorporation of butanoyl groups can influence the self-assembly of polymers, leading to the formation of novel nanostructures with applications in drug delivery and nanotechnology.

The surface functionalization of nanoparticles is another area where butanoyl bromide can play a significant role. mdpi.comfrontiersin.org By reacting butanoyl bromide with hydroxyl or amine groups on the surface of nanoparticles, a hydrophobic butanoyl layer can be introduced. rsc.org This can be used to tune the surface properties of materials like silica (B1680970) or metal oxides, making them compatible with different matrices or enabling their use as specialized adsorbents or catalyst supports. frontiersin.orgrsc.org

The table below provides examples of advanced functionalization strategies using butanoyl bromide.

| Application Area | Functionalization Strategy | Resulting Material and Properties | Potential Innovation |

| Polymer Science | Grafting butanoyl groups onto a hydrophilic polymer backbone. | Amphiphilic copolymers that can self-assemble into micelles or vesicles. | Advanced drug delivery systems, nanoreactors. acs.org |

| Material Science | Surface modification of silica nanoparticles with butanoyl bromide. | Hydrophobic silica particles with altered surface energy. | High-performance liquid chromatography (HPLC) stationary phases, specialized fillers for polymer composites. rsc.org |

| Nanotechnology | Functionalization of magnetic nanoparticles. | Core-shell nanoparticles with a butanoyl-functionalized shell. | Targeted drug delivery, contrast agents for medical imaging. researchgate.net |

| Catalysis | Immobilization onto a solid support. | Heterogeneous catalyst with butanoyl linkers. | Recyclable catalysts with improved stability and performance. mdpi.com |

Q & A

Q. What critical safety protocols should researchers follow when handling Butanoyl Bromide in laboratory settings?

Butanoyl Bromide, as an acyl bromide, shares hazards with structurally similar compounds like Benzoyl Bromide (lachrymator, corrosive). Key precautions include:

- Ventilation : Use fume hoods for all procedures to avoid inhalation .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and goggles are mandatory. Contaminated clothing must be removed immediately .

- First Aid : For skin/eye contact, rinse with water for ≥15 minutes; if inhaled, move to fresh air and seek medical attention .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and avoid water to prevent exothermic reactions .

Q. What synthetic methodologies are effective for preparing Butanoyl Bromide, and how do they compare in efficiency?

Common routes include:

- Butyric Acid + PBr₃ :

- Butyryl Chloride + HBr : Requires catalytic Lewis acids (e.g., ZnBr₂) but may produce mixed halides, complicating purification .

Table 1 : Comparison of Synthesis Routes

| Method | Yield (%) | Purity (GC) | Key Challenges |

|---|---|---|---|

| PBr₃ + Butyric Acid | 85 | ≥98% | Phosphorous waste |

| HBr + Butyryl Chloride | 65 | ~90% | Byproduct formation |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for Butanoyl Bromide under varying storage conditions?

Contradictory stability claims often arise from:

- Moisture Exposure : Hydrolysis to butyric acid and HBr can occur even with trace water. Validate storage conditions using Karl Fischer titration for moisture analysis .

- Temperature Effects : Conduct accelerated degradation studies (e.g., 25°C vs. 4°C) with periodic monitoring (e.g., disappearance of COBr peak at δ ~2.5 ppm) .

- Container Material : Glass vs. polymer-lined containers may leach impurities; use glass with PTFE seals .

Q. What advanced analytical techniques are optimal for characterizing intermediates in Butanoyl Bromide-mediated reactions?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Identify transient intermediates (e.g., acylated nucleophiles) with ESI-MS in negative ion mode .

- IR Spectroscopy : Confirm COBr stretching vibrations at ~1800 cm⁻¹ .

Table 2 : Troubleshooting Common Synthesis Issues

| Issue | Probable Cause | Mitigation Strategy |

|---|---|---|

| Low Yield | Incomplete reflux | Extend reaction time; use dry PBr₃ |

| Impure Product | Hydrolysis during workup | Use anhydrous solvents; avoid aqueous washes |

Q. How should researchers design experiments to assess the reactivity of Butanoyl Bromide with sterically hindered substrates?

- Kinetic Studies : Compare reaction rates of Butanoyl Bromide with primary vs. tertiary alcohols using in-situ IR to track esterification .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict activation energies for nucleophilic attack at the carbonyl carbon .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in SN₂ mechanisms .

Q. What methodologies validate the purity of Butanoyl Bromide for sensitive reactions (e.g., peptide synthesis)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.